N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and an isopropylpiperidinyl moiety linked via an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate 3-chloro-4-fluoroaniline, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling Reaction: The oxalyl chloride derivative is then coupled with 1-isopropylpiperidine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the isopropyl group on the piperidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-13-3-4-15(19)14(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBLPFUEYAWGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.